

physicochemical properties of 3,5-Dimethylphenylacetic acid

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Compound of Interest

Compound Name: 3,5-Dimethylphenylacetic acid

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An In-depth Technical Guide to the Physicochemical Properties of **3,5-Dimethylphenylacetic Acid**

Introduction

3,5-Dimethylphenylacetic acid (CAS No: 42288-46-0) is a carboxyl-containing aromatic compound that serves as a crucial intermediate in organic synthesis, particularly within the pharmaceutical industry.[1] Its structural features—a phenyl ring substituted with two methyl groups and an acetic acid moiety—confer specific physicochemical properties that are critical for its reactivity, solubility, and ultimately, its utility in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Understanding these properties is not merely an academic exercise; it is fundamental to process optimization, formulation development, and ensuring the quality and purity of final drug products.

This guide provides a comprehensive overview of the core physicochemical characteristics of **3,5-Dimethylphenylacetic acid**. It is designed for researchers, chemists, and drug development professionals, offering not only quantitative data but also the underlying scientific principles and validated experimental methodologies for their determination.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation for all subsequent analysis.

- IUPAC Name: 2-(3,5-dimethylphenyl)acetic acid[1][3]

- Synonyms: 3,5-Xylylacetic acid, Benzeneacetic acid, 3,5-dimethyl-[1]
- CAS Number: 42288-46-0[4][5][6]
- Molecular Formula: C₁₀H₁₂O₂[3][5]
- Molecular Weight: 164.20 g/mol [3][5]
- Chemical Structure:

Caption: 2D Structure of **3,5-Dimethylphenylacetic Acid**.

- Canonical SMILES: CC1=CC(CC(=O)O)=CC(C)=C1
- InChI Key: HDNBKTBWQBJJYPD-UHFFFAOYSA-N[1][4]

Summary of Physicochemical Properties

The following table summarizes the key physicochemical data for **3,5-Dimethylphenylacetic acid**, compiled from various authoritative sources. Such data is invaluable for predicting the compound's behavior in different chemical environments.

Property	Value	Source(s)
Appearance	White to cream or light beige crystalline powder	[4][5][7]
Melting Point	98 - 104.5 °C	[1][4][5][7]
Boiling Point	291 °C (at 760 mmHg)	[5]
Density	1.098 g/cm ³	[5]
pKa (Predicted)	~4.27	[8]
Polar Surface Area	37.3 Å ²	[3][5]
LogP (XLogP3)	1.93	[5]

Experimental Determination of Key Properties

The trustworthiness of physicochemical data hinges on robust and validated experimental protocols. As a Senior Application Scientist, I emphasize not just the steps, but the rationale that ensures data integrity.

Melting Point Determination

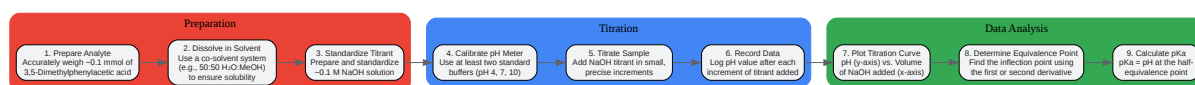
Principle: The melting point is a critical indicator of purity. A pure crystalline solid exhibits a sharp, well-defined melting range (typically $<1^{\circ}\text{C}$). Impurities depress and broaden this range. The protocol described here uses a standard digital melting point apparatus.

Methodology:

- **Sample Preparation:** Ensure the **3,5-Dimethylphenylacetic acid** sample is completely dry and finely powdered. A non-powdered sample will heat unevenly, leading to a broad and inaccurate melting range.
- **Capillary Loading:** Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Tapping the tube gently ensures tight packing, which is essential for uniform heat transfer.
- **Instrument Setup:** Place the capillary tube into the heating block of a calibrated melting point apparatus.
- **Rapid Scan (Optional but Recommended):** Set a fast ramp rate ($\sim 10\text{-}20^{\circ}\text{C}/\text{min}$) to quickly determine an approximate melting range. This experienced-based step saves significant time.
- **Accurate Determination:** Cool the apparatus to at least 20°C below the approximate melting point. Prepare a new capillary and set a slow ramp rate ($1\text{-}2^{\circ}\text{C}/\text{min}$). A slow rate is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading.
- **Observation:** Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear melt). The range between these two points is the melting range. For **3,5-Dimethylphenylacetic acid**, this should fall within the $98\text{-}104.5^{\circ}\text{C}$ range.^{[4][7]}

Acid Dissociation Constant (pKa) Determination via Potentiometric Titration

Principle: The pKa is the negative logarithm of the acid dissociation constant, indicating the strength of the acid. For a carboxylic acid like this, it is the pH at which the protonated (acidic) and deprotonated (carboxylate) forms are present in equal concentrations. Potentiometric titration provides a highly reliable method for its determination by monitoring pH changes upon the addition of a strong base.



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Caption: Workflow for pKa Determination via Potentiometric Titration.

Methodology:

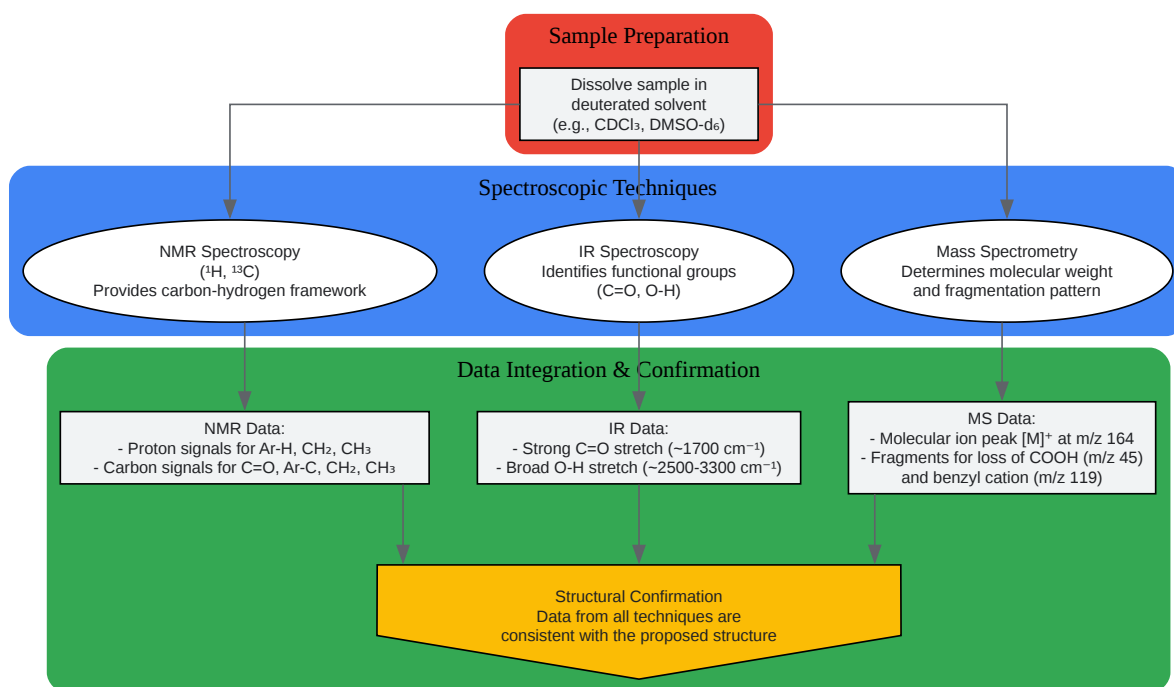
- **Analyte Preparation:** Accurately weigh approximately 0.1 mmol of **3,5-Dimethylphenylacetic acid** and dissolve it in a suitable solvent system (e.g., 50 mL of a 50:50 methanol/water mixture). The use of a co-solvent is a critical choice to ensure the acid, which has limited water solubility, remains fully dissolved throughout the titration.
- **Titrant Standardization:** Prepare a ~0.1 M solution of NaOH and standardize it against a primary standard like potassium hydrogen phthalate (KHP). Using a non-standardized titrant is a common source of significant error.
- **System Calibration:** Calibrate a pH meter using at least two, preferably three, standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.
- **Titration:** Immerse the calibrated pH electrode and a stirrer in the analyte solution. Add the standardized NaOH titrant in small, precise increments (e.g., 0.1 mL), allowing the pH

reading to stabilize after each addition. Record the pH and the total volume of titrant added.

- Data Analysis:
 - Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
 - Determine the equivalence point (V_{eq}), the point of maximum slope, by calculating the first derivative of the curve ($\Delta pH / \Delta V$).
 - The half-equivalence point is $V_{eq} / 2$.
 - The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point. This value should be near the predicted 4.27.^[8]

Structural Confirmation by Spectroscopic Analysis

Principle: No single technique can unambiguously determine a structure. A self-validating system relies on orthogonal techniques—NMR, IR, and MS—that probe different aspects of the molecule, providing complementary data that, when combined, confirm the structure with high confidence.



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Caption: Integrated workflow for structural elucidation.

- ¹H NMR (Proton Nuclear Magnetic Resonance):
 - Expected Signals: Based on the structure, one would expect to see:
 - A broad singlet for the carboxylic acid proton (-COOH) typically downfield (>10 ppm).
 - A singlet for the two methylene protons (-CH₂-) around 3.6 ppm.
 - Singlets for the aromatic protons.

- A singlet for the six equivalent methyl protons ($-\text{CH}_3$) around 2.3 ppm.
- Insight: The integration (area under each peak) confirms the ratio of protons in each unique chemical environment, validating the number of methyl, methylene, and aromatic protons.
- IR (Infrared) Spectroscopy:
 - Principle: IR spectroscopy identifies functional groups by detecting their characteristic vibrational frequencies.
 - Expected Key Absorptions:
 - A very broad absorption band from $\sim 2500\text{--}3300\text{ cm}^{-1}$ characteristic of the O-H stretch of a carboxylic acid dimer.
 - A strong, sharp absorption band around $1700\text{--}1725\text{ cm}^{-1}$ corresponding to the C=O (carbonyl) stretch.
 - Insight: The presence of both these bands is a definitive indicator of the carboxylic acid functional group.
- Mass Spectrometry (MS):
 - Principle: MS provides the molecular weight of the compound and clues to its structure through fragmentation patterns.
 - Expected Results (Electron Ionization - EI):
 - A molecular ion peak (M^+) at an m/z (mass-to-charge ratio) of 164, confirming the molecular weight.^[3]
 - A prominent fragment at m/z 119, corresponding to the loss of the carboxyl group ($-\text{COOH}$, 45 Da), resulting in the stable 3,5-dimethylbenzyl cation.
 - Insight: This data confirms the molecular formula and is consistent with the expected fragmentation of a phenylacetic acid derivative.

Applications in Drug Development

3,5-Dimethylphenylacetic acid is primarily utilized as an active pharmaceutical intermediate.

[1][9] Its physicochemical properties directly influence its role in synthesis:

- **Solubility and Reactivity:** The LogP value of ~1.9 indicates moderate lipophilicity, which dictates the choice of solvents for reactions to ensure all reactants remain in the same phase for optimal yield.[5]
- **Acidity (pKa):** The pKa of ~4.3 is crucial for reaction planning.[8] The carboxyl group can be easily deprotonated with a mild base to form a nucleophilic carboxylate for esterification or amidation reactions. Alternatively, it can be protected during reactions at other sites on the molecule.
- **Purity and Crystallinity:** The well-defined crystalline nature and high melting point facilitate purification by recrystallization, a critical step in pharmaceutical manufacturing to remove impurities and ensure the final API meets stringent regulatory standards.[4][5]

Conclusion

The physicochemical properties of **3,5-Dimethylphenylacetic acid** define its chemical identity, behavior, and utility. A thorough characterization, employing a suite of validated, orthogonal analytical techniques, is essential for its effective use in research and drug development. The data and methodologies presented in this guide provide a robust framework for scientists to handle, analyze, and apply this important chemical intermediate with confidence and scientific rigor.

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